molecular formula C10H18O B8675023 1-(4,4-Dimethylcyclohexyl)ethan-1-one

1-(4,4-Dimethylcyclohexyl)ethan-1-one

Cat. No. B8675023
M. Wt: 154.25 g/mol
InChI Key: BUBBPKYGMUFPIL-UHFFFAOYSA-N
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Patent
US08563742B2

Procedure details

The compounds listed in the Examples 54, 55 and 56 below were made starting from a common cyclohexanone precursor. For the synthesis of the compounds in Examples 54 and 55 below, 4,4-dimethylcyclohexanone was converted by a four-step process into 1-(4,4-dimethylcyclohexyl)ethanone. The 4-step process is similar to that given in Example 53: the Wittig reagent generated as in Example 53 from (methoxymethyl)triphenylphosphonium chloride and NaH in THF was used to form the corresponding enol ether product from 4,4-dimethylcyclohexanone: (4-methoxymethylene-1,1-dimethyl-cyclohexane). This enol ether was hydrolyzed using TFA:DCM to generate the corresponding aldehyde. This aldehyde was treated with MeMgBr in THF/Et2O to give a methylcarbinol derivative which was then oxidized using PCC in DCM to give the desired 1-(4,4-dimethylcyclohexyl)ethanone. Also in an analogous fashion to the process disclosed in Example 53, this ketone was then treated with pyrrolidone hydrotribromide to give the 2-bromoketone derivative, and this bromoketone intermediate was subsequently treated with the appropriate thiourea derivatives in MeOH to produce the products shown in Examples 54 and 55 after hydrolysis of the esters, purification of the acids, and generation of the sodium carboxylate salts.
Name
4-methoxymethylene-1,1-dimethyl-cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
enol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
THF Et2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]=[C:4]1[CH2:9][CH2:8][C:7]([CH3:11])([CH3:10])[CH2:6][CH2:5]1.[C:12](O)(C(F)(F)F)=O.CC1(C)CC(C)(C)CC(C=O)C1.C[Mg+].[Br-].C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C1COCC1.CCOCC.C(Cl)Cl.CCO>[CH3:10][C:7]1([CH3:11])[CH2:8][CH2:9][CH:4]([C:3](=[O:2])[CH3:12])[CH2:5][CH2:6]1 |f:3.4,5.6,7.8|

Inputs

Step One
Name
4-methoxymethylene-1,1-dimethyl-cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=C1CCC(CC1)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Four
Name
enol ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(CC(C1)(C)C)C=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(CC(C1)(C)C)C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg+].[Br-]
Name
THF Et2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CCOCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(CC1)C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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